![molecular formula C27H31N5O2S B2674642 1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-82-5](/img/structure/B2674642.png)
1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a carboxamide group, a benzylsulfanyl group, and alkyl chains .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoloquinazoline derivatives are often synthesized via aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can react with different amines and triazole-2-thiol to form various [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazoloquinazoline ring, the carboxamide group, the benzylsulfanyl group, and the alkyl chains. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzylsulfanyl group could potentially undergo oxidation .Aplicaciones Científicas De Investigación
Cytotoxicity and Anti-inflammatory Activity
Compounds related to the specified chemical structure have been studied for their cytotoxic effects against hepatocellular carcinoma cells (Hep-G2) and colon carcinoma cells (HCT-116), as well as their anti-inflammatory properties. These studies have highlighted certain derivatives as promising agents due to their high cytotoxicity and multi-potent anti-inflammatory activities, indicating potential applications in cancer therapy and inflammation management (Al-Salahi et al., 2013).
Synthesis and Biological Evaluation as Antimicrobial Agents
Research has also been conducted on the synthesis of novel derivatives and their evaluation as antimicrobial agents against various pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These studies have identified compounds with moderate to good antimicrobial activities, highlighting their potential use in addressing infectious diseases (Pokhodylo et al., 2021).
Synthesis and Reactivity Studies
Further studies have focused on the synthesis of phenyl-substituted derivatives and exploring their reactivity through chemical transformations. This research has expanded the understanding of the chemical behavior of these compounds and opened avenues for the development of new derivatives with potential scientific applications (Al-Salahi, 2010).
Antihypertensive Activity Evaluation
Some derivatives have been synthesized and evaluated for their in vivo antihypertensive activity, with results indicating significant effects in spontaneously hypertensive rats. This suggests potential applications of these compounds in the development of new antihypertensive medications (Alagarsamy & Pathak, 2007).
Direcciones Futuras
Triazoloquinazoline derivatives are a class of compounds with potential for further exploration due to their diverse biological activities . Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of more efficient and eco-friendly synthetic protocols .
Propiedades
IUPAC Name |
1-benzylsulfanyl-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O2S/c1-18(2)14-15-31-25(34)22-13-12-20(24(33)28-21-10-6-7-11-21)16-23(22)32-26(31)29-30-27(32)35-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-23,26,29H,6-7,10-17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXNMSZSVMWLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2NN=C(N2C3CC(CCC3C1=O)C(=O)NC4CCCC4)SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
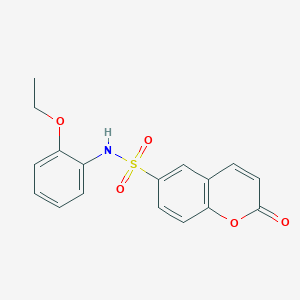
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2674560.png)
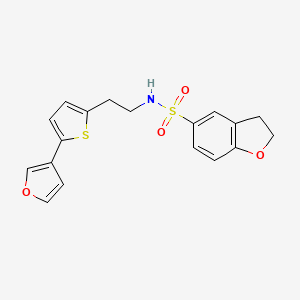
![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

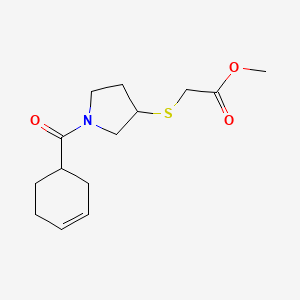
![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)
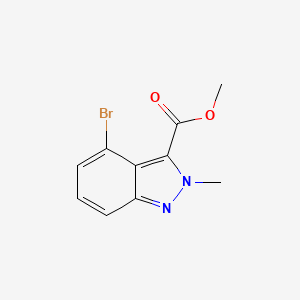
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)
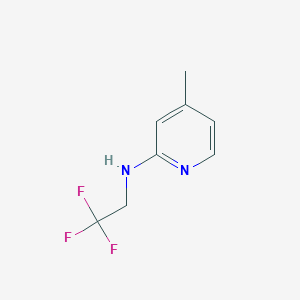
![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)
